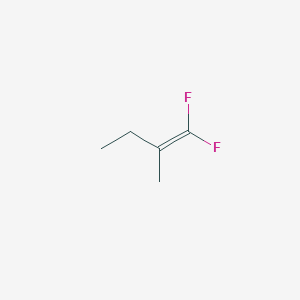

1,1-Difluoro-2-methyl-but-1-ene

Descripción

1,1-Difluoro-2-methyl-but-1-ene (C₅H₈F₂) is a fluorinated alkene characterized by a double bond at the 1-position, two fluorine atoms on the terminal carbon (C1), and a methyl substituent on the adjacent carbon (C2). This structure confers unique electronic and steric properties. Fluorine’s strong electron-withdrawing effect stabilizes the double bond via conjugation, while the methyl group introduces steric hindrance. The compound is hypothesized to serve as a monomer for fluoropolymers or as an intermediate in pharmaceutical and agrochemical synthesis.

Propiedades

Número CAS |

60053-30-7 |

|---|---|

Fórmula molecular |

C5H8F2 |

Peso molecular |

106.11 g/mol |

Nombre IUPAC |

1,1-difluoro-2-methylbut-1-ene |

InChI |

InChI=1S/C5H8F2/c1-3-4(2)5(6)7/h3H2,1-2H3 |

Clave InChI |

GQYQURRREVVBTL-UHFFFAOYSA-N |

SMILES canónico |

CCC(=C(F)F)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1-Difluoro-2-methyl-but-1-ene can be synthesized through several methods. One common approach involves the selective C-F bond activation of trifluoromethyl alkyne in the presence of a catalyst, ligand, boron reagent, and alkali . This method allows for high selectivity in the formation of the desired compound.

Industrial Production Methods

Industrial production of 1,1-Difluoro-2-methyl-but-1-ene typically involves large-scale chemical reactions under controlled conditions. The use of specialized equipment and reagents ensures the efficient and safe production of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

1,1-Difluoro-2-methyl-but-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the fluorine atoms or the double bond.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of 1,1-Difluoro-2-methyl-but-1-ene include hydrogen halides, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of 1,1-Difluoro-2-methyl-but-1-ene depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation reactions may produce different oxygenated compounds.

Aplicaciones Científicas De Investigación

1,1-Difluoro-2-methyl-but-1-ene has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.

Biology: It can be used in the study of fluorinated compounds’ interactions with biological systems.

Medicine: Research into the potential therapeutic applications of fluorinated compounds often involves 1,1-Difluoro-2-methyl-but-1-ene as a model compound.

Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1,1-Difluoro-2-methyl-but-1-ene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with other molecules. For example, the compound can participate in electrophilic addition reactions, where the double bond reacts with electrophiles to form new products .

Comparación Con Compuestos Similares

(1,1-Difluorobut-1-en-2-yl)benzene (CAS 938-78-3)

- Structure : Benzene ring attached to a 1,1-difluorobut-1-ene chain (C₁₀H₁₀F₂).

- Comparison: The benzene ring increases molecular weight (MW: 168.19 g/mol) and introduces aromatic resonance stabilization, reducing reactivity compared to the non-aromatic target compound (MW: 110.11 g/mol).

Functional Analogs: Halogenated Aromatics

Fluorobenzene (C₆H₅F) and 1,4-Difluorobenzene (C₆H₄F₂)

- Comparison :

- Electronic Effects : Aromatic fluorocarbons undergo electrophilic substitution, whereas the target compound participates in alkene-specific reactions (e.g., hydrohalogenation).

- Boiling Points : Fluorobenzene (BP: 85°C) and 1,4-difluorobenzene (BP: 88°C) have higher boiling points than the target compound (estimated BP: ~40–60°C) due to stronger London dispersion forces in aromatic systems .

Halogenated Alkanes/Alkenes

2-Bromo-1-chloropropane (C₃H₆BrCl) and 1-Chloro-2-fluorobenzene (C₆H₄ClF)

- Comparison :

- Bromine and chlorine substituents in 2-bromo-1-chloropropane increase molecular polarity but reduce double-bond stability compared to fluorine.

- 1-Chloro-2-fluorobenzene’s mixed halogenation directs electrophilic substitution to specific positions, unlike the target compound’s regioselective alkene reactivity .

Physical and Chemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Reactivity Features |

|---|---|---|---|---|

| 1,1-Difluoro-2-methyl-but-1-ene | C₅H₈F₂ | 110.11 | ~40–60* | Electrophilic addition, polymerization |

| (1,1-Difluorobut-1-en-2-yl)benzene | C₁₀H₁₀F₂ | 168.19 | ~150–170* | Conjugation-stabilized, aromatic reactions |

| Fluorobenzene | C₆H₅F | 96.10 | 85 | Electrophilic substitution, inert C-F bond |

| 1,4-Difluorobenzene | C₆H₄F₂ | 114.09 | 88 | Para-directed substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.